molecular formula C15H22N6O B2565723 1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol CAS No. 2199732-99-3

1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol

Cat. No. B2565723
CAS RN: 2199732-99-3
M. Wt: 302.382
InChI Key: UPDZZTJRDCDPBJ-UHFFFAOYSA-N
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Description

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

While specific synthesis methods for this compound were not found, triazole compounds are often synthesized via the cyclisation of bis-triazolyl alkanes with various amino acids .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazole compounds are known to participate in a variety of chemical reactions due to their versatile structure .

Scientific Research Applications

Synthesis of Heterocyclic Compounds : The compound , due to its structural complexity, may be involved in the synthesis of various heterocyclic systems. For instance, similar compounds have been utilized in the preparation of substituted pyrimidinones, pyridazinones, and triazolopyrimidines, among others, highlighting the potential of such structures in generating diverse heterocyclic frameworks (Toplak et al., 1999).

Photodimerization and Cycloaddition Reactions : Complexes similar to the one have been shown to undergo photodimerization, where UV light induces the formation of cyclobutane dimers, illustrating the potential photochemical applications of such compounds (Potts et al., 1977). Moreover, 1,3-dipolar cycloaddition reactions, facilitated by copper(I) catalysis, have been employed to incorporate azides into terminal alkynes, forming [1,2,3]-triazoles, which may be relevant to the compound due to its structural motifs (Tornøe et al., 2002).

Biological Activities : While ensuring the exclusion of direct drug use, dosage, and side effects, it's worth noting that compounds with similar structures have been explored for their antimicrobial activities. For example, thiazolopyrimidines and their derivatives have shown potential as antimicrobial agents, suggesting that compounds like the one might also possess such biological activities (Said et al., 2004).

properties

IUPAC Name

1-[[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-11-16-17-13-4-5-14(18-21(11)13)20-8-12(9-20)19(2)10-15(22)6-3-7-15/h4-5,12,22H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDZZTJRDCDPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CC4(CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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